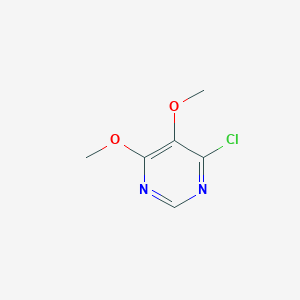

4-Chloro-5,6-dimethoxypyrimidine

CAS No.: 5193-88-4

Cat. No.: VC7892628

Molecular Formula: C6H7ClN2O2

Molecular Weight: 174.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5193-88-4 |

|---|---|

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | 4-chloro-5,6-dimethoxypyrimidine |

| Standard InChI | InChI=1S/C6H7ClN2O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3 |

| Standard InChI Key | DKBXBJYGZWSILU-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CN=C1Cl)OC |

| Canonical SMILES | COC1=C(N=CN=C1Cl)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with:

The IUPAC name, 4-chloro-5,6-dimethoxypyrimidine, reflects this substitution pattern. Key identifiers include:

Physicochemical Properties

Thermal and Physical Constants

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.58–174.59 g/mol | |

| Melting Point | 53–55°C | |

| Boiling Point | 250.8±35.0°C (760 mmHg) | |

| Density | 1.285±0.06 g/cm³ | |

| Flash Point | 105.5°C |

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane . It is hygroscopic and requires storage under inert atmospheres at 2–8°C to prevent decomposition .

Synthesis and Production

Laboratory-Scale Preparation

Small-scale synthesis typically involves:

-

Protecting group strategies to direct methoxy substitution.

-

Purification via recrystallization or column chromatography .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity profile makes it a precursor for:

-

Antiviral Agents: Chloropyrimidines are key motifs in nucleoside analogs (e.g., HIV protease inhibitors) .

-

Kinase Inhibitors: Methoxy groups enhance binding affinity to ATP-binding pockets in kinases .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its ability to disrupt enzymatic pathways in pests .

Material Science

Research explores its use in organic semiconductors, where electron-withdrawing chlorine and electron-donating methoxy groups modulate charge transport properties .

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H315 | Causes skin irritation | Wear gloves and protective clothing |

| H320 | Causes eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1250 cm (C-O-C stretch) and 750 cm (C-Cl stretch) .

-

NMR: NMR (CDCl): δ 3.85 (s, 6H, OCH), δ 8.45 (s, 1H, pyrimidine-H) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume